molecular formula C7H3Cl2IN2 B3294824 3,4-Dichloro-6-iodo-1H-indazole CAS No. 887568-20-9

3,4-Dichloro-6-iodo-1H-indazole

Cat. No.: B3294824
CAS No.: 887568-20-9
M. Wt: 312.92 g/mol
InChI Key: CQMATEDOTACVCW-UHFFFAOYSA-N
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Description

3,4-Dichloro-6-iodo-1H-indazole is a halogen-substituted indazole derivative characterized by chlorine atoms at positions 3 and 4, an iodine atom at position 6, and a hydrogen atom at the 1-position of the indazole scaffold.

Properties

IUPAC Name

3,4-dichloro-6-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMATEDOTACVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-6-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the use of N-iodosuccinimide (NIS) for iodination and N-chlorosuccinimide (NCS) for chlorination. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indazole precursors. The process includes halogenation steps followed by purification using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Sonogashira coupling, where the iodine atom serves as a reactive site for forming carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Dichloro-6-iodo-1H-indazole has been studied for various scientific research applications:

    Biology: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Indazole derivatives, including this compound, are explored for their potential as therapeutic agents targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-6-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the indazole ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Indazoles

(a) 5,6-Dichloro-3-Iodo-1-Methyl-1H-Indazole (CAS 1426421-77-3)
  • Molecular Formula : C₈H₅Cl₂IN₂
  • Substituents : Cl (5,6), I (3), CH₃ (1)
  • Key Differences: The chlorine atoms are positioned at 5,6 instead of 3,4, altering steric and electronic interactions. A methyl group at the 1-position increases hydrophobicity compared to the hydrogen in the target compound.
(b) 4-Fluoro-6-Iodo-1H-Indazole (CAS 887568-03-8)
  • Molecular Formula : C₇H₄FIN₂
  • Substituents : F (4), I (6)
  • Key Differences :
    • Fluorine at position 4 introduces strong electron-withdrawing effects, contrasting with chlorine’s moderate electronegativity.
    • Single halogen substitution (F and I) reduces steric bulk compared to the dichloro-iodo substitution in the target compound.
    • Applications : Investigated in pharmaceutical research for radioimaging due to iodine’s isotopic properties .

4-Substituted Indazoles ()

A 2018 study compared six 4-substituted indazoles:

4-Fluoro-1H-indazole

4-Chloro-1H-indazole

4-Bromo-1H-indazole

4-Methyl-1H-indazole

4-Amino-1H-indazole

4-Hydroxy-1H-indazole

Key Observations :

  • Functional Groups: Amino (-NH₂) and hydroxy (-OH) groups increase solubility but reduce membrane permeability compared to halogenated analogs.
  • Relevance to Target Compound : The 3,4-dichloro-6-iodo substitution pattern introduces multidirectional halogen interactions , which may synergistically enhance target affinity compared to single-substituted derivatives .

Triazole-Benzoxazole Hybrids ()

  • Chlorine and sulfur atoms contribute to antimicrobial activity via thione and aromatic interactions.
  • Contrast with Target Compound : The indazole core offers a distinct π-electron system for kinase binding, whereas triazole-benzoxazole hybrids prioritize hydrogen bonding via NH and C=S groups .

Research Implications

  • Electronic Effects : The iodine atom in 3,4-dichloro-6-iodo-1H-indazole may facilitate radioisotope labeling (e.g., ¹²⁵I) for imaging studies, a feature shared with 4-fluoro-6-iodo-1H-indazole .
  • Synthetic Challenges : Introducing multiple halogens requires precise regioselective methods, as seen in the synthesis of 5,6-dichloro-3-iodo-1-methyl-1H-indazole .

Biological Activity

Overview

3,4-Dichloro-6-iodo-1H-indazole is a halogenated indazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structure, which includes two chlorine atoms at the 3rd and 4th positions and an iodine atom at the 6th position of the indazole ring. These halogen substituents are believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen atoms contribute to increased binding affinity and selectivity, allowing the compound to modulate various signaling pathways. Research indicates that it may inhibit enzyme activity or alter receptor function, leading to significant biological effects such as cell growth inhibition and apoptosis in cancer cells .

Biological Activities

The compound has been explored for several biological activities:

  • Anticancer Properties : Studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For example, in vitro assays have shown that it can inhibit the proliferation of MCF-7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values as low as 1.15 μM and 4.89 μM, respectively .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of indazole derivatives highlight how modifications to the indazole scaffold can influence biological activity. For instance, substituents at the 3rd and 4th positions significantly affect enzyme interaction and cellular potency. The presence of halogens like chlorine and iodine appears to enhance these interactions compared to other indazole derivatives lacking such substitutions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Antiproliferative Activity : A study reported that this compound exhibited significant antiproliferative effects on various cancer cell lines through mitochondrial apoptotic pathways. The treatment led to a dose-dependent loss of mitochondrial membrane potential and increased reactive oxygen species (ROS) levels .
  • Comparative Analysis : In comparison with other similar compounds, such as 3,4-Dichloro-1H-indazole and 6-Iodo-1H-indazole, the unique combination of chlorine and iodine in this compound contributes to its enhanced reactivity and biological activity.

Data Table: Biological Activity Summary

Biological Activity Cell Line/Target IC50 Value (μM) Mechanism
AnticancerMCF-71.15Apoptosis via mitochondrial pathway
AnticancerHCT1164.89Apoptosis via mitochondrial pathway
AntimicrobialVarious strainsVariesInhibition of bacterial growth

Q & A

Q. What are the recommended synthetic routes for 3,4-Dichloro-6-iodo-1H-indazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Multi-step synthesis is typically employed, starting from indazole scaffolds. Halogenation (chlorination/iodination) can be achieved using reagents like N-chlorosuccinimide (NCS)\text{N-chlorosuccinimide (NCS)} or I2/HIO3\text{I}_2/\text{HIO}_3 under controlled temperatures (0–25°C). Optimization includes:
  • Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)2_2) for regioselective iodination .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance halogenation efficiency .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DCM/hexane) improves purity. Monitor via TLC and HPLC (>95% purity threshold) .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

  • Methodological Answer: Combine experimental and computational approaches:
  • Experimental:
  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} (if applicable) for substituent positioning .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns (e.g., iodine’s 127I^{127}\text{I}) .
  • X-ray Crystallography : SHELX software for precise bond-length/angle analysis (critical for halogen bonding studies) .
  • Computational:
  • Density Functional Theory (DFT): Validate electron density distribution and frontier molecular orbitals using B3LYP/6-31G* basis sets .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

  • Methodological Answer: Discrepancies often arise from solvent effects or basis set limitations. Mitigate via:
  • Solvent-Corrected DFT : Include implicit solvent models (e.g., PCM) to account for solvation .
  • Benchmarking : Compare multiple functionals (e.g., M06-2X vs. ωB97X-D) for reaction energy profiles .
  • Experimental Cross-Validation : Repeat kinetics under inert atmospheres to rule out oxidative side reactions .

Q. How can structure-activity relationship (SAR) studies elucidate the role of halogen substituents in bioactivity?

  • Methodological Answer: Design systematic analogs and assess pharmacological endpoints:
  • Synthetic Modifications : Replace Cl/I with F, Br, or H to probe steric/electronic effects .
  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases (e.g., PKA) or phosphatases via fluorogenic substrates .
  • Cellular Uptake : Radiolabel iodine (125I^{125}\text{I}) to quantify intracellular accumulation .
  • Statistical Modeling : Use QSAR with descriptors like Hammett σ (halogen electronegativity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-6-iodo-1H-indazole
Reactant of Route 2
3,4-Dichloro-6-iodo-1H-indazole

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